molecular formula C7H4ClF3O2 B2378551 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride CAS No. 2138130-25-1

2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride

Cat. No.: B2378551
CAS No.: 2138130-25-1
M. Wt: 212.55
InChI Key: STLAONYMTMTOAO-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2 and a molecular weight of 212.56 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both a trifluoromethyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylfuran with trifluoroacetic acid and xenon difluoride, followed by hydrolysis to introduce the trifluoromethyl group . The carbonyl chloride group can then be introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity towards nucleophiles, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c1-3-5(6(8)12)4(2-13-3)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLAONYMTMTOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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